N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Description
N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS: 1257535-14-0) is a brominated acetamide derivative featuring a 4-formyl-2-methoxyphenoxy backbone. Its structure combines a substituted phenylacetamide core with a formyl group and methoxy substituents, which influence its electronic and steric properties. While this compound is listed as a discontinued product , its structural analogs have been explored for diverse pharmacological and synthetic applications.
Properties
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-11-12(2)15(6-5-14(11)19)20-18(22)10-24-16-7-4-13(9-21)8-17(16)23-3/h4-9H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVQTIOFWWXNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)COC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2,3-dimethylaniline and 4-formyl-2-methoxyphenol.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-bromo-2,3-dimethylaniline with a suitable acylating agent to introduce the acetamide group.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-formyl-2-methoxyphenol under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Conversion to N-(4-bromo-2,3-dimethylphenyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide.
Reduction: Formation of N-(4-bromo-2,3-dimethylphenyl)-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure.
Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor modulator.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism by which N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s core structure—2-(4-formyl-2-methoxyphenoxy)acetamide—is shared among several derivatives, with variations in the aryl substituent attached to the acetamide nitrogen. Key analogs include:
Key Observations :
- Halogen vs.
- Electron-Donating vs. Withdrawing Groups: The methoxy group (electron-donating) in the phenoxy ring contrasts with nitro substituents (electron-withdrawing) in analogs like N-(4-nitrophenyl)-acetamide, affecting reactivity in electrophilic substitutions .
Comparison of Yields and Physical Data :
Pharmacological Potential
- Anti-Cancer Activity : Acetamide derivatives with pyrrolidinyl or morpholinyl groups (e.g., compounds 38–40 in ) show potent activity against HCT-1 and MCF-7 cell lines . The bromine and formyl groups in the target compound may enhance DNA intercalation or kinase inhibition.
- Receptor Agonism: Pyridazinone-based acetamides () act as FPR2 agonists, suggesting the bromophenyl group in the target compound could modulate receptor binding .
Stability and Commercial Availability
The target compound’s discontinued status contrasts with analogs like N-(3-chloro-4-fluorophenyl)-acetamide, which remains available (sc-354523, $266/g) . Potential reasons for discontinuation include:
- Synthetic Challenges : Bulky 2,3-dimethylphenyl group may hinder coupling reactions.
- Stability Issues : The formyl group could lead to oxidative degradation under storage.
Biological Activity
N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound with significant potential in medicinal chemistry and materials science due to its unique aromatic structure and functional groups. This compound has garnered interest for its biological activity, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure
The compound features a complex structure characterized by:
- Bromine atom
- Formyl group
- Methoxy functional group
The IUPAC name for this compound is this compound, and its chemical formula is .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound may modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which could lead to therapeutic effects in various diseases.
- Receptor Modulation: It may interact with specific receptors, altering their activity and affecting downstream signaling pathways.
Research Findings
Recent studies have explored the biological effects of this compound, focusing on its potential as a lead molecule in drug development. Key findings include:
- Antitumor Activity: Preliminary data suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammatory markers in vitro, suggesting a role in treating inflammatory diseases.
- Antibacterial Effects: Research indicates that the compound may possess antibacterial properties, making it a candidate for developing new antimicrobial agents.
Data Table: Biological Activities of this compound
| Biological Activity | Study Reference | Observed Effects |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Reduction of inflammatory markers | |
| Antibacterial | Inhibition of bacterial growth |
Case Study 1: Antitumor Activity
In a study assessing the antitumor potential of this compound, researchers evaluated its effects on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, highlighting its potency as a potential chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound significantly reduced nitric oxide production and pro-inflammatory cytokines (TNF-α and IL-6), demonstrating its potential utility in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
